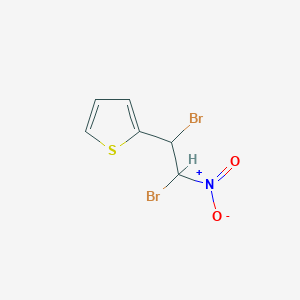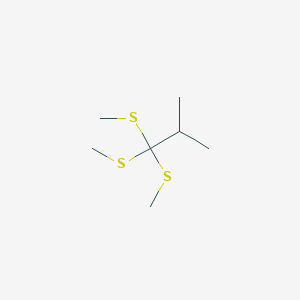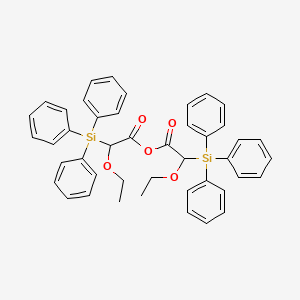![molecular formula C12H20O3 B14394828 (6-Hydroxyspiro[4.5]decan-6-yl)acetic acid CAS No. 89789-37-7](/img/structure/B14394828.png)
(6-Hydroxyspiro[4.5]decan-6-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-Hydroxyspiro[4.5]decan-6-yl)acetic acid is a unique organic compound characterized by its spirocyclic structure. This compound features a spiro[4.5]decane core with a hydroxy group at the 6th position and an acetic acid moiety attached to the same carbon. The spirocyclic structure imparts significant rigidity and stability to the molecule, making it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (6-Hydroxyspiro[4.5]decan-6-yl)acetic acid typically involves the formation of the spirocyclic core followed by functionalization. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the spirocyclic structure. Subsequent hydroxylation and carboxylation steps introduce the hydroxy and acetic acid groups, respectively.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and catalytic processes can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: (6-Hydroxyspiro[4.5]decan-6-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid under appropriate conditions.
Reduction: The carboxylic acid moiety can be reduced to an alcohol or aldehyde.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving alkyl halides or acyl chlorides.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of ethers or esters.
Wissenschaftliche Forschungsanwendungen
(6-Hydroxyspiro[4.5]decan-6-yl)acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials and as an intermediate in chemical manufacturing.
Wirkmechanismus
The mechanism of action of (6-Hydroxyspiro[4.5]decan-6-yl)acetic acid involves its interaction with specific molecular targets. The hydroxy and acetic acid groups can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially modulating their activity. The spirocyclic structure may also influence the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
1-Hydroxyspiro[5.4]decane-1-acetic acid: Shares a similar spirocyclic core but differs in the position of the hydroxy and acetic acid groups.
Cyproheptadine Related Compound C: Contains a spirocyclic structure with different functional groups.
Uniqueness: (6-Hydroxyspiro[4.5]decan-6-yl)acetic acid is unique due to its specific arrangement of functional groups and the resulting chemical properties. Its spirocyclic structure provides rigidity and stability, distinguishing it from other similar compounds.
This comprehensive overview highlights the significance of (6-Hydroxyspiro[45]decan-6-yl)acetic acid in various fields of research and its potential applications
Eigenschaften
CAS-Nummer |
89789-37-7 |
|---|---|
Molekularformel |
C12H20O3 |
Molekulargewicht |
212.28 g/mol |
IUPAC-Name |
2-(10-hydroxyspiro[4.5]decan-10-yl)acetic acid |
InChI |
InChI=1S/C12H20O3/c13-10(14)9-12(15)8-4-3-7-11(12)5-1-2-6-11/h15H,1-9H2,(H,13,14) |
InChI-Schlüssel |
TWWLUXUQTYXWCJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2(C1)CCCCC2(CC(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



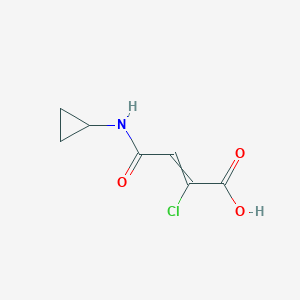
![N-(4-Methylcyclohexyl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine](/img/structure/B14394764.png)



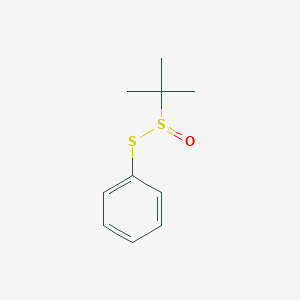
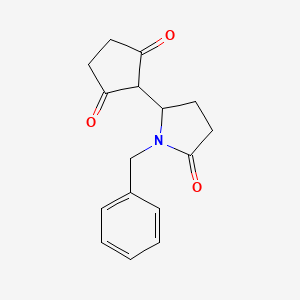
![[(7-Oxabicyclo[4.1.0]heptan-1-yl)methyl](oxo)diphenyl-lambda~5~-phosphane](/img/structure/B14394796.png)
